molecular formula C11H14N2O B13326813 6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one

6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one

Cat. No.: B13326813
M. Wt: 190.24 g/mol
InChI Key: LQPFPNDGGNVCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc group. The resulting intermediate undergoes selective reduction and further functionalization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scalable synthesis protocols similar to those used in laboratory settings can be adapted for industrial production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]azepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates
  • 6’,7’-Dihydrospiro[cyclobutane-1,4’-pyrazolo[5,1-c][1,4]oxazine]-2’-sulfonamide

Uniqueness

6’,7’-Dihydrospiro[cyclobutane-1,8’-pyrazolo[1,5-a]azepin]-4’(5’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and development.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-pyrazolo[1,5-a]azepine-8,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H14N2O/c14-10-3-1-5-11(6-2-7-11)13-9(10)4-8-12-13/h4,8H,1-3,5-7H2

InChI Key

LQPFPNDGGNVCFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=NN2C3(C1)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.